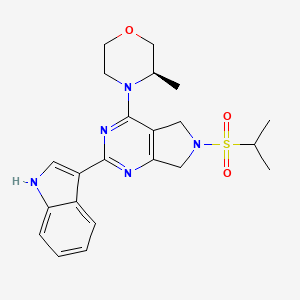![molecular formula C23H21ClFN3O4 B12422918 (3S,4R)-1-[1-(2-chloro-6-cyclopropylbenzene-1-carbonyl)-4-fluoro-1H-indazol-3-yl]-3-hydroxypiperidine-4-carboxylic acid](/img/structure/B12422918.png)
(3S,4R)-1-[1-(2-chloro-6-cyclopropylbenzene-1-carbonyl)-4-fluoro-1H-indazol-3-yl]-3-hydroxypiperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound ROR, also known as ether, is a class of organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups. The general formula for ethers is R-O-R’, where R and R’ can be the same or different groups. Ethers are widely used in various industries due to their unique chemical properties, such as low reactivity and high stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethers can be synthesized through several methods, including:
Williamson Ether Synthesis: This method involves the reaction of an alkoxide ion with a primary alkyl halide. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions.
Acid-Catalyzed Dehydration of Alcohols: This method involves the dehydration of alcohols in the presence of a strong acid, such as sulfuric acid, at elevated temperatures. This method is commonly used for the synthesis of symmetrical ethers.
Grignard Reaction: Ethers can also be synthesized using Grignard reagents, which are organomagnesium compounds. The reaction involves the addition of a Grignard reagent to an aldehyde or ketone, followed by protonation to yield the ether.
Industrial Production Methods
In industrial settings, ethers are often produced through continuous processes that involve the catalytic dehydration of alcohols. The process typically uses a fixed-bed reactor with an acid catalyst, such as alumina or silica, at high temperatures and pressures to achieve high yields and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Ethers undergo several types of chemical reactions, including:
Cleavage Reactions: Ethers can be cleaved by strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr), to yield alkyl halides and alcohols.
Oxidation Reactions: Ethers can be oxidized to form peroxides, which are highly reactive and can pose safety hazards.
Substitution Reactions: Ethers can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Cleavage Reactions: Typically involve strong acids like HI or HBr at elevated temperatures.
Oxidation Reactions: Often involve oxidizing agents like hydrogen peroxide (H2O2) or ozone (O3).
Substitution Reactions: Require strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Cleavage Reactions: Yield alkyl halides and alcohols.
Oxidation Reactions: Produce peroxides.
Substitution Reactions: Result in the formation of new ether compounds with different alkyl or aryl groups.
Applications De Recherche Scientifique
Ethers have a wide range of applications in scientific research, including:
Chemistry: Ethers are used as solvents in various chemical reactions due to their low reactivity and ability to dissolve a wide range of compounds.
Biology: Ethers are used in the extraction and purification of biological molecules, such as lipids and proteins.
Medicine: Ethers are used as anesthetics (e.g., diethyl ether) and in the formulation of pharmaceuticals.
Industry: Ethers are used as solvents in the production of paints, coatings, and adhesives. They are also used as intermediates in the synthesis of other chemicals.
Mécanisme D'action
The mechanism of action of ethers depends on their specific application. For example:
As Solvents: Ethers dissolve various compounds by forming hydrogen bonds or dipole-dipole interactions with solutes.
As Anesthetics: Ethers, such as diethyl ether, act on the central nervous system by disrupting the function of neuronal membranes, leading to a loss of consciousness.
Comparaison Avec Des Composés Similaires
Ethers can be compared with other similar compounds, such as alcohols and esters:
Alcohols (R-OH): Alcohols have a hydroxyl group (-OH) instead of an ether linkage. They have higher boiling points due to hydrogen bonding.
Esters (R-COO-R’): Esters have a carbonyl group (C=O) adjacent to an ether linkage. They are more reactive than ethers due to the presence of the carbonyl group.
List of Similar Compounds
- Alcohols (R-OH)
- Esters (R-COO-R’)
- Ketones (R-CO-R’)
- Aldehydes (R-CHO)
Ethers are unique in their stability and low reactivity, making them valuable in various applications where other compounds might be too reactive or unstable.
Propriétés
Formule moléculaire |
C23H21ClFN3O4 |
|---|---|
Poids moléculaire |
457.9 g/mol |
Nom IUPAC |
(3S,4R)-1-[1-(2-chloro-6-cyclopropylbenzoyl)-4-fluoroindazol-3-yl]-3-hydroxypiperidine-4-carboxylic acid |
InChI |
InChI=1S/C23H21ClFN3O4/c24-15-4-1-3-13(12-7-8-12)19(15)22(30)28-17-6-2-5-16(25)20(17)21(26-28)27-10-9-14(23(31)32)18(29)11-27/h1-6,12,14,18,29H,7-11H2,(H,31,32)/t14-,18-/m1/s1 |
Clé InChI |
IBIKHMZPHNKTHM-RDTXWAMCSA-N |
SMILES isomérique |
C1CN(C[C@H]([C@@H]1C(=O)O)O)C2=NN(C3=C2C(=CC=C3)F)C(=O)C4=C(C=CC=C4Cl)C5CC5 |
SMILES canonique |
C1CC1C2=C(C(=CC=C2)Cl)C(=O)N3C4=C(C(=CC=C4)F)C(=N3)N5CCC(C(C5)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


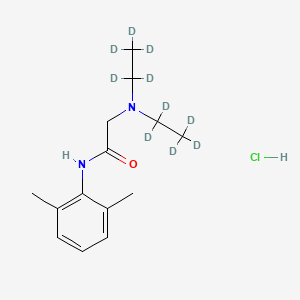

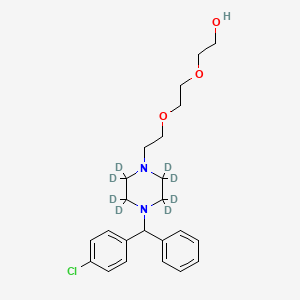

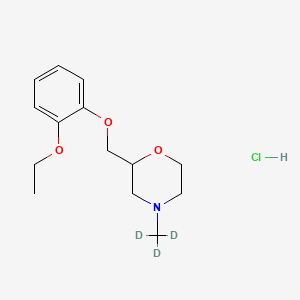
![(S)-2-(2-Fluoroethoxy)ethyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate](/img/structure/B12422861.png)

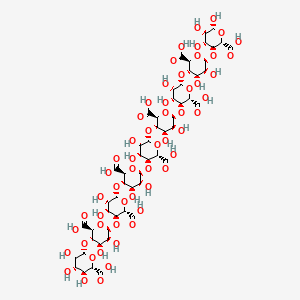
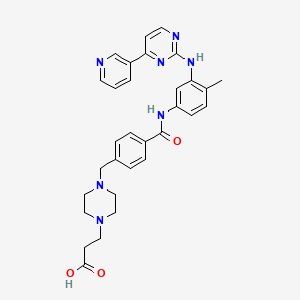
![1-[[4-(propanoylamino)pyrazol-1-yl]methyl]-N-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxamide](/img/structure/B12422879.png)
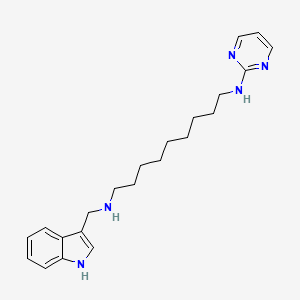
![6-[3-(1-adamantyl)-4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]naphthalene-2-carboxylic acid](/img/structure/B12422896.png)
